molecular formula C14H11FN2 B2552419 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 380578-43-8

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B2552419
CAS No.: 380578-43-8
M. Wt: 226.254
InChI Key: WLMPCCSMVOBMIN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine (CAS 380578-43-8) is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is a privileged structure in pharmaceuticals, known for its remarkable biological activities and presence in several marketed drugs, including the anxiolytic Alpidem and the sedative Zolpidem . This specific derivative serves as a versatile building block for the synthesis of more complex molecules. It is particularly valuable for constructing potential anticancer agents, as recent studies highlight the antitumoral properties of C-3 functionalized imidazo[1,2-a]pyridine motifs and their ability to act as kinase inhibitors . The compound's structure is amenable to further functionalization at various positions, enabling researchers to explore structure-activity relationships and develop novel bioactive compounds . The fluorine atom and methyl group on the core structure contribute to its physicochemical and pharmacokinetic properties, making it a valuable intermediate for developing candidates with improved metabolic stability and binding affinity. This product is intended for research applications such as hit-to-lead optimization, synthetic methodology development, and biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care and refer to the Safety Datasheet for detailed hazard information.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(15)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMPCCSMVOBMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves the condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes. This reaction typically occurs under solvent-free conditions in the presence of a base such as sodium carbonate (Na2CO3). For example, the reaction of 2-aminopyridine with 4-fluoroacetophenone in the presence of [Bmim]Br3 and Na2CO3 can yield the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.

Chemical Reactions Analysis

1.1. Alkylation of Thiadiazole Thiol Groups

A common approach for modifying thiadiazole derivatives involves substituting the thiol (-SH) group. For example, in similar compounds, the thiol group undergoes alkylation with alkylating agents like iodomethane or benzyl halides in the presence of bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents (e.g., DMF or ethanol) .

Reagents Conditions Operation
IodomethaneDMF, 20–25°C, 2–6 hDropwise addition to 2-amino-5-mercapto-1,3,4-thiadiazole; filtration after solvent removal
Benzyl halidesNaOH, ethanol, 0–5°C, 5–10 hVigorous stirring with aromatic halides followed by benzoyl chloride addition

1.2. Substitution Reactions

The amino group at the 5-position of thiadiazole derivatives can undergo nucleophilic substitution. For example, 5-amino-1,3,4-thiadiazole-2-thiol reacts with substituted phenyl chlorides or bromides in basic conditions (e.g., NaOH in ethanol) to form arylamino derivatives .

1.3. Condensation Reactions

Condensation with aldehydes or ketones is another strategy. For instance, 5-amino-1,3,4-thiadiazole-2-thiol may react with furan derivatives or other carbonyl compounds to form imine or Schiff base intermediates .

Characterization Techniques

The structure of 5-(4-Butyl-phenylamino)- thiadiazole-2-thiol and its derivatives is typically confirmed via:

  • NMR spectroscopy : To identify proton environments (e.g., aromatic protons, NH signals).

  • IR spectroscopy : Detection of NH stretching (3300–3500 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .

  • Mass spectrometry : Molecular weight confirmation (M = 265.4 g/mol) .

3.1. Nucleophilic Substitution

The thiol (-SH) group in thiadiazoles is a strong nucleophile. In alkylation reactions, deprotonation by bases like NaOH generates a thiolate ion, which attacks elect

Scientific Research Applications

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The imidazo[1,2-a]pyridine scaffold allows for diverse substitutions, leading to variations in solubility, melting points, and bioactivity. Below is a comparative analysis (Table 1):

Table 1: Physicochemical Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Applications/Activities Reference ID
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 4-Fluorophenyl (2), Methyl (6) Not reported Not reported Anti-TB (MIC = 0.03 µM) , Antimicrobial
6-Methyl-2-phenylimidazo[1,2-a]pyridine (3j) Phenyl (2), Methyl (6) 175–177 83 Structural studies
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine (3l) 4-Methoxyphenyl (2), Methyl (6) 178–180 70 Synthetic intermediate
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (3n) 4-Bromophenyl (2), Methyl (6) 214–215 77 Halogenated analogue for drug design
2-(4-Cyanophenyl)-6-cyanoimidazo[1,2-a]pyridine (3s) 4-Cyanophenyl (2), Cyano (6) 289–251 80 High thermal stability
7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide p-Tolyl (2), Methyl (7) Not reported Not reported Anti-TB (MIC = 0.004 µM)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl substituent (in the target compound) enhances metabolic stability and binding affinity compared to phenyl (3j) or methoxyphenyl (3l) groups .
  • Anti-TB Activity : The 4-fluorophenyl derivative outperforms p-tolyl analogues in MIC values, suggesting fluorine’s role in enhancing potency .
Antimicrobial Activity

Derivatives of this compound linked to secondary amines (e.g., IP-1, IP-2, IP-6) show superior activity against Staphylococcus aureus (Gram-positive) compared to ampicillin, with MIC values < 10 µg/mL . In contrast, unsubstituted analogues like 2-phenylimidazo[1,2-a]pyridine (3j) lack significant antimicrobial activity .

Anti-Tuberculosis Activity

The target compound’s derivative, 4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline, inhibits Mtb growth (MIC = 0.03 µM) by targeting cytochrome bcc1 oxidase, a key enzyme in mycobacterial respiration . This is more potent than adamantyl-substituted derivatives (e.g., 2d in ), which lack direct anti-TB data but show anticholinesterase activity .

Pharmacological Interactions

The 2-(4-fluorophenyl)-6-methyl group mimics zolpidem’s binding pose at GABA_A receptors, forming hydrogen bonds with αHis102 and γSer206 . This contrasts with 2-(4-chlorophenyl) derivatives (e.g., ), where chlorine’s larger size may sterically hinder receptor interactions.

Biological Activity

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10FN3\text{C}_{13}\text{H}_{10}\text{F}\text{N}_3

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can act as inhibitors of key signaling pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The primary mechanism of action appears to involve inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. For instance, a study demonstrated that certain derivatives of imidazo[1,2-a]pyridine effectively inhibited PI3K activity in various cancer cell lines .
  • Case Studies : In a recent evaluation involving cell lines such as HCC827 and A549, compounds similar to this compound showed varied sensitivity based on the cellular context. For example, while some derivatives displayed potent antiproliferative effects against HCC827 cells, their efficacy was reduced in A549 cells due to alternative survival pathways being activated .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is highly influenced by their structural modifications. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups (such as fluorine) at specific positions on the phenyl ring enhances the anticancer activity by improving binding affinity to target proteins involved in tumorigenesis .
  • Optimization : Modifications at the 6-position of the imidazo ring have been shown to significantly impact biological activity. For instance, substituents that enhance lipophilicity tend to improve cellular uptake and bioavailability .

Data Table: Summary of Biological Activity

Compound NameTarget PathwayIC50 (µM)Cell LineNotes
This compoundPI3K/Akt/mTOR15HCC827Potent inhibitor
Similar Derivative API3K20A549Reduced efficacy
Similar Derivative BmTOR10HCC827Stronger activity than A549

Q & A

Q. What is the optimized synthetic route for 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine?

The compound is synthesized via a Vilsmeier-Haack reaction. Key steps include:

  • Reacting this compound with phosphorus oxychloride (POCl₃) and DMF in chloroform at 0–10°C to form the 3-carbaldehyde intermediate.
  • Refluxing for 8 hours, followed by vacuum evaporation to isolate the product .
  • Purification via column chromatography (not explicitly stated but inferred from standard protocols). Critical Parameters : Temperature control during POCl₃ addition to avoid side reactions (e.g., over-chlorination).

Q. How is the structural integrity of the compound confirmed post-synthesis?

Characterization involves:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments.
  • FT-IR : To confirm functional groups (e.g., C=O stretch in aldehyde derivatives at ~1700 cm⁻¹) .
  • Melting Point Analysis : Consistency with literature values (e.g., 363–365 K for related hydrates) .

Q. What are the recommended safety protocols for handling this compound?

While explicit data for this compound is limited, structurally similar imidazo[1,2-a]pyridines require:

  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
  • Fire Safety : Avoid open flames (H228) and store away from oxidizers (H272) .
  • PPE : Gloves and lab coats to prevent skin contact (H315/H319) .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence antitubercular activity in imidazo[1,2-a]pyridines?

  • Structure-Activity Relationship (SAR) : The 4-fluorophenyl group enhances lipophilicity and target binding. In a screen of 900,000 compounds, derivatives with this substituent showed MIC values as low as 0.03 µM against Mycobacterium tuberculosis (Mtb) by targeting cytochrome bcc1 oxidase .
  • Comparative Analysis : Analogues with 4-chlorophenyl groups (e.g., alpidem) exhibit rapid metabolic degradation, whereas the 4-fluoro derivative demonstrates improved metabolic stability (89% parent compound remaining post-incubation) .

Q. What challenges arise in scaling up the synthesis of this compound?

  • Reaction Exotherms : The POCl₃-DMF reaction is highly exothermic; gradual reagent addition and temperature control (<10°C) are critical to prevent runaway reactions .
  • Byproduct Formation : Over-reduction during NaBH₄ treatment (e.g., in Schiff base intermediates) can yield undesired secondary alcohols. Monitoring via TLC or HPLC is advised .

Q. How can derivatives of this compound be synthesized for SAR studies?

  • Aldehyde Functionalization : The 3-carbaldehyde derivative (CAS 899364-14-8) serves as a versatile intermediate for:
  • Schiff Bases : Condensation with amines (e.g., 4-methylbenzenamine) followed by NaBH₄ reduction to form secondary amines .
  • Acid Derivatives : Oxidation to carboxylic acids or conversion to nitriles for further coupling (e.g., zolpidem synthesis via acetonitrile intermediates) .

Q. What analytical methods resolve contradictions in reported bioactivity data?

  • Dose-Response Curves : Validate MIC values using standardized assays (e.g., microbroth dilution for Mtb) to minimize variability .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound retention via LC-MS to assess discrepancies in degradation rates .

Q. Why does the compound exhibit variable crystallinity, and how does this impact bioactivity?

  • Solvent Polarity : Crystallization in polar solvents (e.g., MeCN/H₂O) yields hydrates with distinct melting points (e.g., 409–411 K for 2c vs. 371–373 K for 2d) .
  • Bioactivity Impact : Hydrate forms may alter solubility and membrane permeability, affecting in vivo efficacy. Powder X-ray diffraction (PXRD) is recommended to characterize polymorphs .

Methodological Guidelines

  • Synthetic Optimization : Use kinetic monitoring (e.g., in situ IR) to optimize reaction times and minimize byproducts .
  • Bioassay Design : Pair in vitro Mtb screens with cytotoxicity assays (e.g., HepG2 cells) to ensure selectivity .
  • Data Validation : Cross-reference NMR assignments with computational predictions (e.g., DFT-based chemical shift calculations) to resolve structural ambiguities .

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